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Compound of Interest

Compound Name: Dihydro-2H-pyran-3(4H)-one

Cat. No.: B1293863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of Dihydro-2H-pyran-3(4H)-one,

a versatile saturated oxygen heterocycle pivotal in medicinal chemistry and drug discovery.

Through a comparative lens, this document contrasts its spectral characteristics with common

structural alternatives, namely cyclopentanone and tetrahydrofuran-3-one. Detailed

experimental protocols and illustrative diagrams are included to support researchers in the

unambiguous identification and characterization of these important chemical entities.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Dihydro-2H-pyran-3(4H)-one
and two common alternative cyclic ketones. This side-by-side comparison highlights the distinct

spectral features aiding in their differentiation.

Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

Dihydro-2H-

pyran-3(4H)-one
3.94 s - H-2

3.77 t 5.2 H-6

2.45 t 6.8 H-4

2.02 quint 6.0 H-5

Cyclopentanone 2.04 m - CH₂

Tetrahydrofuran-

3-one
3.84 s - H-2

2.72 t 7.0 H-4

2.18 t 7.0 H-5

Table 2: ¹³C NMR Spectroscopic Data Comparison (CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

Dihydro-2H-pyran-3(4H)-one[1]

[2]
207.5 C-3 (C=O)

74.5 C-2

65.9 C-6

37.4 C-4

24.8 C-5

Cyclopentanone[3] 220.16 C=O

38.31 CH₂

23.31 CH₂

Tetrahydrofuran-3-one 207.2 C=O

75.1 C-2

67.9 C-5

42.6 C-4

Table 3: Infrared (IR) Spectroscopy Data Comparison

Compound Frequency (cm⁻¹) Functional Group

Dihydro-2H-pyran-3(4H)-one ~1725 C=O (Ketone)

Cyclopentanone ~1740 C=O (Ketone)

Tetrahydrofuran-3-one ~1750 C=O (Ketone)

Table 4: Mass Spectrometry (EI) Data Comparison
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Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z

Dihydro-2H-pyran-3(4H)-one[1]

[2]
100 71, 42

Cyclopentanone 84 56, 55, 42, 41

Tetrahydrofuran-3-one 86 58, 57, 42

Experimental Protocols
Accurate spectroscopic analysis is contingent on meticulous experimental technique. Below

are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized protocol for acquiring high-resolution NMR spectra of small organic molecules is

as follows:

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher

concentration of 50-100 mg is recommended.[4] The solution should be filtered through a

small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove

any particulate matter.[5]

Instrumentation: The spectra are typically recorded on a spectrometer operating at a field

strength of 300 MHz or higher.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is commonly used.

Number of Scans: 8 to 16 scans are generally sufficient for a ¹H spectrum, though more

may be required for dilute samples.

Relaxation Delay: A relaxation delay of 1-2 seconds is typical.

¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of

¹³C, a larger number of scans (e.g., 1024 or more) is necessary.

Relaxation Delay: A 2-second relaxation delay is commonly employed.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard,

typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For the analysis of liquid samples such as Dihydro-2H-pyran-3(4H)-one, the following

protocols are standard:

Neat Liquid (Salt Plates):

Place a single drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or

KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

A background spectrum of the clean, empty salt plates should be acquired beforehand and

subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Place a small drop of the liquid sample directly onto the crystal surface.

Acquire the spectrum. The IR beam will interact with the sample at the crystal surface.[1]

A background spectrum of the clean, empty ATR crystal should be run first.
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Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for determining the molecular weight and fragmentation pattern

of volatile organic compounds:

Sample Introduction: The sample is introduced into the ion source, typically via direct

insertion probe for liquids or through a gas chromatograph (GC-MS). The sample must be

thermally stable and volatile.

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-

energy electron beam (typically 70 eV).[6] This causes the ejection of an electron from the

molecule, forming a molecular ion (M⁺).

Fragmentation: The high energy of the electron beam often imparts excess energy to the

molecular ion, causing it to fragment into smaller, characteristic ions.[6]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate a mass spectrum.

Visualized Workflow and Fragmentation Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification of an

unknown ketone, integrated with the specific fragmentation pathways of Dihydro-2H-pyran-
3(4H)-one as determined by mass spectrometry.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.benchchem.com/product/b1293863?utm_src=pdf-body
https://www.benchchem.com/product/b1293863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow

Mass Spectrometry Fragmentation of Dihydro-2H-pyran-3(4H)-one

Unknown Ketone Sample

NMR Spectroscopy
(¹H, ¹³C)

Structural Framework

FT-IR Spectroscopy

Functional Group ID

Mass Spectrometry (EI)

Molecular Weight & Fragmentation

Structure Confirmed:
Dihydro-2H-pyran-3(4H)-one

Combined Data Analysis &
Comparison to Alternatives

Molecular Ion (M⁺)
m/z = 100

Ionization

Positive Match

Loss of -CHO
[M-29]⁺
m/z = 71

Loss of C₂H₂O
[M-42]⁺

m/z = 58 (rearrangement)

[C₂H₂O]⁺ fragment
m/z = 42

Click to download full resolution via product page

Caption: Logical workflow for spectroscopic identification and key mass spectrometry

fragmentation pathways of Dihydro-2H-pyran-3(4H)-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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